![molecular formula C20H24N4O3 B2375848 6-ethyl-5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941883-81-4](/img/structure/B2375848.png)
6-ethyl-5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-ethyl-5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound. It is part of the pyrimidine class of compounds, which are known for their diverse pharmacological properties .
Molecular Structure Analysis
The molecular formula of this compound is C20H24N4O3. It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrimidine derivatives are known to exhibit a range of reactions. For example, they can undergo cyclization when heated with MeONa in BuOH .Scientific Research Applications
Biochemical Agent
This compound is one of the most important biochemical agents. It has been applied in vivo on a large scale, improving several biochemical paths . It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, and decreases pulmonary hypertension .
Anticancer Agent
The compound has shown potent activities as an anticancer agent . It has been used in the treatment of various types of cancer, demonstrating significant potential in this field .
Antioxidant
It has also been found to have antioxidant properties . This makes it useful in combating oxidative stress, which is implicated in many diseases .
Dihydrofolate Reductase Inhibitor
The compound has been used as a dihydrofolate reductase inhibitor . This makes it a potential candidate for the treatment of diseases where dihydrofolate reductase plays a key role .
Type 2 Diabetes Treatment
It has been used in the treatment of type 2 diabetes . This suggests that it could have a role in managing blood sugar levels .
Antiangiogenic Agent
The compound has shown antiangiogenic properties . This means it could potentially be used to inhibit the growth of new blood vessels, which is a key factor in the progression of diseases like cancer .
Resistance-Modifying Agent
It has been used as a resistance-modifying agent . This suggests that it could be used to overcome drug resistance in certain diseases .
Antimycobacterium Tuberculosis Agent
The compound has shown activity against Mycobacterium tuberculosis . This suggests that it could be used in the treatment of tuberculosis .
Future Directions
Pyrimidine derivatives are a rapidly growing area of organic synthesis due to their diverse biological activities and potential therapeutic applications . Future research could focus on exploring the specific biological activities of this compound and developing synthesis methods for its production.
Mechanism of Action
Mode of Action
It is part of the pyrano[2,3-d]pyrimidine class of compounds, which have been shown to interact with various biological targets and induce a range of biological effects .
Biochemical Pathways
Other pyrano[2,3-d]pyrimidines have been shown to influence a variety of pathways, including those involved in cardiotonic, antitumour, antibronchitic, antibacterial, antimicrobial, anti-inflammatory, antimalarial, antihistamine, antiplatelet, antigenic, and antiviral activities .
Result of Action
Compounds in the same class have been shown to have a variety of effects, including cardiotonic, antitumour, antibronchitic, antibacterial, antimicrobial, anti-inflammatory, antimalarial, antihistamine, antiplatelet, antigenic, and antiviral activities .
properties
IUPAC Name |
6-ethyl-5-[2-(3-methoxyphenyl)ethylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-5-14-12-22-18-16(19(25)24(3)20(26)23(18)2)17(14)21-10-9-13-7-6-8-15(11-13)27-4/h6-8,11-12H,5,9-10H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJECFMWKFYSTIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NCCC3=CC(=CC=C3)OC)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375766.png)
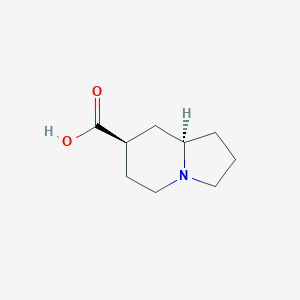
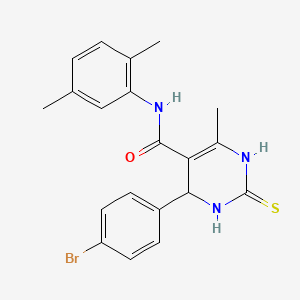
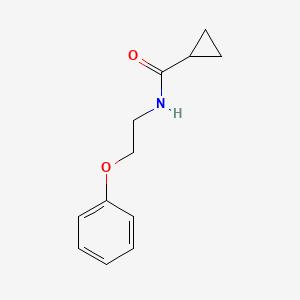
![N-(4-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2375774.png)
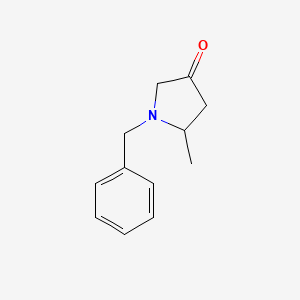
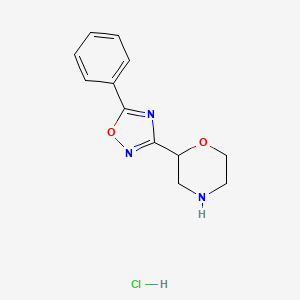
![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)
![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)
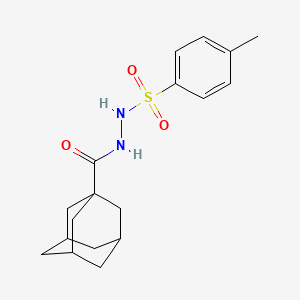
![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2375784.png)
![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2375785.png)
